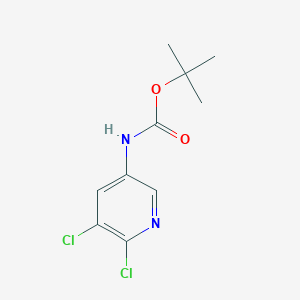

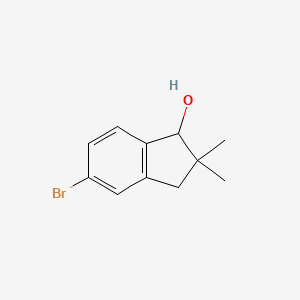

叔丁基-5,6-二氯吡啶-3-基氨基甲酸酯

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in several papers. For instance, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate is reported through the reaction with different acid chlorides . Another paper describes the synthesis of tert-butyl acetylcarbamate using natural phosphate as a catalyst, showcasing a green method for carbamate synthesis . These methods could potentially be adapted for the synthesis of tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized in several studies. For example, the crystal structure of tert-butyl acetylcarbamate shows pairs of molecules forming dimers linked by a double N—H⋯O=C hydrogen bond . Another study presents the crystal structure of a tert-butyl carbamate derivative with intramolecular hydrogen bonding . These findings provide insights into the molecular interactions that could be expected in tert-Butyl 5,6-dichloropyridin-3-ylcarbamate.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives is explored in the context of various chemical reactions. The paper on di-tert-butyl ethynylimidodicarbonate discusses its use as a β-aminoethyl anion synthetic equivalent, which could be relevant for the functionalization of tert-butyl carbamate derivatives . Additionally, the synthesis of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate involves reactions with acid chlorides, indicating the potential for further derivatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are detailed in several papers. For instance, the thermal properties and X-ray crystallographic analysis of certain derivatives are discussed, providing information on their stability and solid-state structure . The Hirshfeld surface analysis of tert-butyl acetylcarbamate reveals the major contributions to the crystal packing, which are important for understanding the compound's behavior in the solid state .

科学研究应用

有机合成和工艺开发

淋巴细胞功能相关抗原 1 抑制剂的工艺开发:温杰·李等人(2012 年)描述了一种可用于制造淋巴细胞功能相关抗原 1 抑制剂的中间体的可扩展合成方法,展示了该化合物在药物化学中的用途。该合成涉及一个一锅两步的序列,从容易获得的材料开始,突出了其在药物制剂开发中的适用性 李等人,2012 年。

分子结构和分析

氢键和结构分析:与叔丁基-5,6-二氯吡啶-3-基氨基甲酸酯衍生物相关的晶体的结构分析揭示了炔烃和酰胺中的酸性质子与羰基氧原子作为受体配偶之间的氢键的见解。Baillargeon 等人(2014 年)的这一分析强调了分子取向和偶极矩在理解材料特性中的重要性 Baillargeon 等人,2014 年。

先进材料研究

光氧化还原催化的级联反应:王志伟等人(2022 年)探索了叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯在光氧化还原催化胺化过程中的应用,为组装一系列 3-氨基色酮建立了一条新途径。这项研究不仅强调了叔丁基-5,6-二氯吡啶-3-基氨基甲酸酯衍生物在催化中的多功能性,而且拓宽了其在材料合成中的应用 王等人,2022 年。

属性

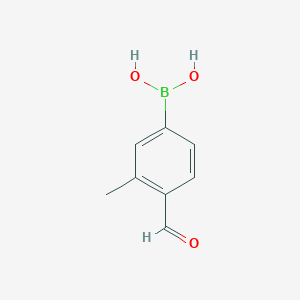

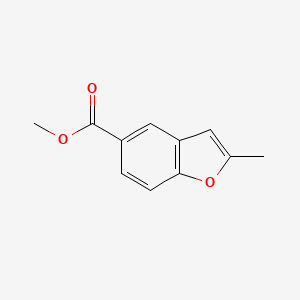

IUPAC Name |

tert-butyl N-(5,6-dichloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGGFHSPXVTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626077 | |

| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5,6-dichloropyridin-3-ylcarbamate | |

CAS RN |

275383-96-5 | |

| Record name | tert-Butyl (5,6-dichloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B1344175.png)